3-Amino-1-(6-methylheptan-2-yl)thiourea
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Overview
Description
3-Amino-1-(6-methylheptan-2-yl)thiourea is a chemical compound with the molecular formula C₉H₂₁N₃S and a molecular weight of 203.35 g/mol . This compound is primarily used for research purposes and is known for its unique structure, which includes an amino group, a thiourea group, and a branched alkyl chain.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-1-(6-methylheptan-2-yl)thiourea typically involves the reaction of 6-methylheptan-2-amine with thiourea under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to facilitate the reaction. The product is then purified using techniques such as recrystallization or chromatography .
Industrial Production Methods
This includes optimizing reaction conditions, using larger reaction vessels, and employing industrial-scale purification techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-Amino-1-(6-methylheptan-2-yl)thiourea can undergo various chemical reactions, including:
Oxidation: The thiourea group can be oxidized to form sulfonyl derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfonyl derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted thiourea derivatives.
Scientific Research Applications
3-Amino-1-(6-methylheptan-2-yl)thiourea has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Used in the development of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3-Amino-1-(6-methylheptan-2-yl)thiourea involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes by forming stable complexes, thereby affecting biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1-(6-Methylheptan-2-yl)thiourea: Lacks the amino group, which may affect its reactivity and biological activity.
3-Amino-1-(6-methylheptan-2-yl)urea: Contains a urea group instead of a thiourea group, leading to different chemical properties and reactivity.
Uniqueness
3-Amino-1-(6-methylheptan-2-yl)thiourea is unique due to its combination of an amino group, a thiourea group, and a branched alkyl chain. This unique structure imparts specific chemical reactivity and potential biological activities that distinguish it from similar compounds .
Properties
IUPAC Name |
1-amino-3-(6-methylheptan-2-yl)thiourea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H21N3S/c1-7(2)5-4-6-8(3)11-9(13)12-10/h7-8H,4-6,10H2,1-3H3,(H2,11,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KAEZRJFLBCHKLZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCC(C)NC(=S)NN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H21N3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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